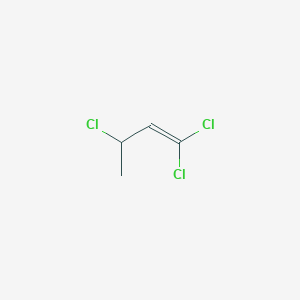
Cyclohexaneacetic acid, 1-hydroxy-3,3,5-trimethyl-, tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexaneacetic acid, 1-hydroxy-3,3,5-trimethyl-, tert-butyl ester, also known as Tert-Butyl Cyclohexaneacetic Acid (TBCA), is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline powder with a molecular formula of C16H28O3. TBCA is a potent inhibitor of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression.
Wirkmechanismus
TBCA exerts its effects through the inhibition of HDACs, which are enzymes that remove acetyl groups from histone proteins. Histone acetylation is a crucial mechanism for regulating gene expression, and the inhibition of HDACs leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the suppression of oncogenes. TBCA has also been shown to inhibit the activity of other proteins involved in cancer development, such as Hsp90 and Akt.
Biochemische Und Physiologische Effekte
TBCA has been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a crucial role in programmed cell death. TBCA has also been shown to inhibit cell proliferation and migration, as well as angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis. Additionally, TBCA has been shown to modulate the immune response, leading to the activation of immune cells that can recognize and eliminate cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TBCA in lab experiments include its potency and specificity for HDAC inhibition, as well as its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, TBCA has some limitations, including its solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, TBCA can be toxic at high concentrations, which can limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of TBCA. One potential avenue of research is the development of TBCA analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of TBCA in combination with other targeted therapies, such as immunotherapy or targeted kinase inhibitors. Additionally, the potential use of TBCA in non-oncological conditions, such as neurodegenerative diseases or inflammatory disorders, warrants further investigation.
Synthesemethoden
The synthesis of TBCA involves the reaction of cyclohexaneacetic acid with tert-butanol in the presence of a catalyst. The reaction proceeds through esterification, resulting in the formation of TBCA. The purity of the synthesized TBCA can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
TBCA has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. HDACs are known to play a crucial role in the development and progression of various types of cancer. TBCA has been shown to inhibit the activity of HDACs, leading to the induction of apoptosis (programmed cell death) in cancer cells. TBCA has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
CAS-Nummer |
13278-11-0 |
|---|---|
Produktname |
Cyclohexaneacetic acid, 1-hydroxy-3,3,5-trimethyl-, tert-butyl ester |
Molekularformel |
C15H28O3 |
Molekulargewicht |
256.38 g/mol |
IUPAC-Name |
tert-butyl 2-(1-hydroxy-3,3,5-trimethylcyclohexyl)acetate |
InChI |
InChI=1S/C15H28O3/c1-11-7-14(5,6)10-15(17,8-11)9-12(16)18-13(2,3)4/h11,17H,7-10H2,1-6H3 |
InChI-Schlüssel |
WIVAYTMSEUPIAP-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C1)(CC(=O)OC(C)(C)C)O)(C)C |
Kanonische SMILES |
CC1CC(CC(C1)(CC(=O)OC(C)(C)C)O)(C)C |
Synonyme |
tert-butyl 2-(1-hydroxy-3,3,5-trimethyl-cyclohexyl)acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



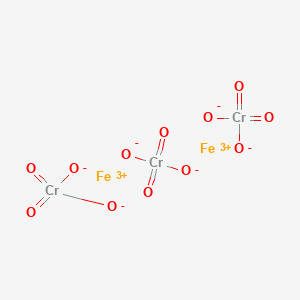
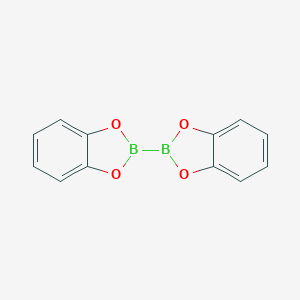
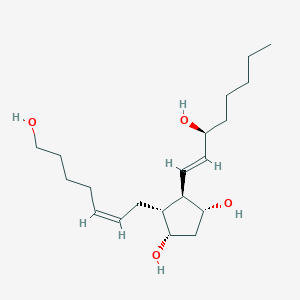
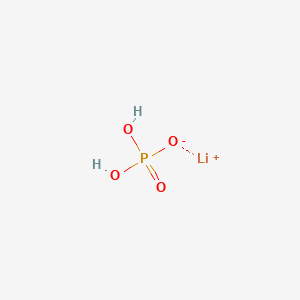
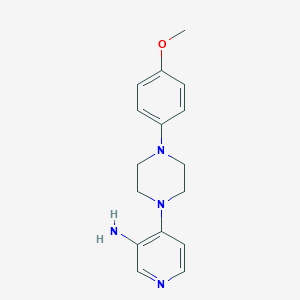
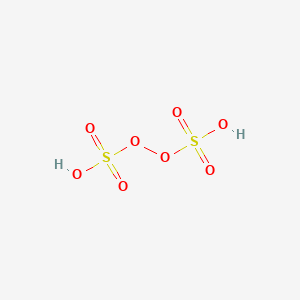
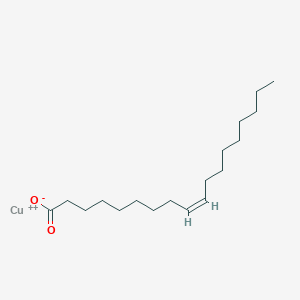
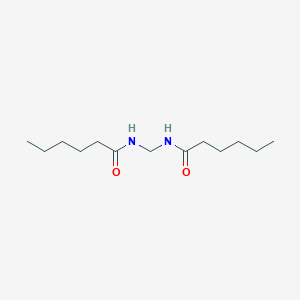
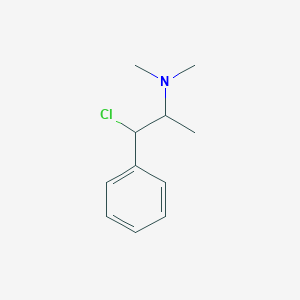
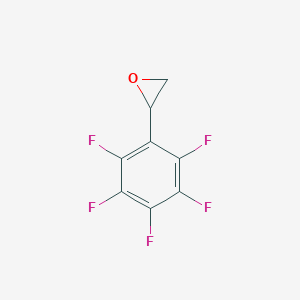
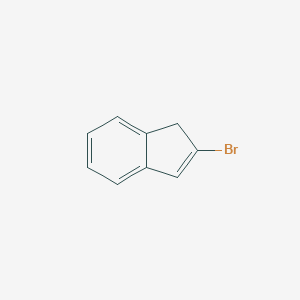
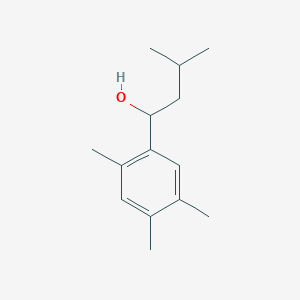
![4-[(4-Methoxybenzylidene)amino]benzonitrile](/img/structure/B79410.png)
